(3,5-Dibromo-2-hydroxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(3,5-dibromo-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c9-5-1-4(2-7(11)12)8(13)6(10)3-5/h1,3,13H,2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAHTUAKLYOXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dibromo-2-hydroxyphenyl)acetic acid typically involves the bromination of 2-hydroxyacetophenone. The process can be carried out by reacting 2-hydroxyacetophenone with bromine in the presence of acetic acid as a solvent. The reaction is usually conducted under reflux conditions for a specified period, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Esterification and Acylation Reactions
The acetic acid group undergoes esterification under acidic or basic conditions. For example:
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Ethyl ester formation : Reaction with ethanol in the presence of sulfuric acid yields the ethyl ester derivative .
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Acetylation : Treatment with acetic anhydride under reflux acetylates the hydroxyl group, forming 3,5-dibromo-2-acetoxyphenylacetic acid .
Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | Ethyl (3,5-dibromo-2-hydroxyphenyl)acetate |
| Acylation | Acetic anhydride, reflux | 3,5-Dibromo-2-acetoxyphenylacetic acid |
Cyclization and Heterocycle Formation
The compound participates in cyclization reactions to form nitrogen- and sulfur-containing heterocycles:
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Triazole synthesis : Reaction with thiosemicarbazide in acetic acid generates 5-(3,5-dibromo-2-hydroxyphenyl)-2,3,4-trihydro-1,2,4-triazole-3-thione .
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Imidazolidinone derivatives : Treatment with ethyl chloroacetate and sodium acetate in methanol produces 3-[(3,5-dibromo-2-hydroxy-phenylmethylene)-amino]-4-oxo-imidazolidin-2-thione .
Key intermediates :
-
Intramolecular hydrogen bonding stabilizes transition states during cyclization.
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Bromine atoms enhance electrophilic aromatic substitution reactivity, directing further functionalization.
Substitution Reactions
The bromine atoms undergo nucleophilic substitution under specific conditions:
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Amination : Reaction with ammonia or amines in DMF replaces bromine with amino groups.
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Thiolation : Thiourea in ethanol substitutes bromine with thiol groups, forming thioether derivatives .
Reactivity trends :
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Positional selectivity: Bromine at the 3- and 5-positions activates the ring for substitution at the 4-position.
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Steric hindrance from the acetic acid group moderates reaction rates.
Antioxidant Activity
The hydroxyl group exhibits radical scavenging properties, as demonstrated by:
DPPH Radical Scavenging Assay
| Compound | IC₅₀ (nM) |
|---|---|
| (3,5-Dibromo-2-hydroxyphenyl)acetic acid analog | 165.67 ± 0.7 |
| Ascorbic acid (control) | 277.47 ± 0.5 |
ABTS⁺ Radical Scavenging Assay
| Compound | IC₅₀ (nM) |
|---|---|
| This compound analog | 11.81 ± 0.1 |
| BHT (control) | 26.77 ± 0.2 |
Mechanism : The phenolic -OH donates a hydrogen atom to stabilize free radicals, forming a resonance-stabilized phenoxyl radical.
Redox Reactions
-
Oxidation : The hydroxyl group is oxidized to a ketone using KMnO₄ in acidic media, yielding 3,5-dibromo-2-oxophenylacetic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetic acid moiety to a primary alcohol .
Complexation and Chelation
The compound acts as a ligand for metal ions:
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Iron(III) complexes : Forms stable complexes with Fe³⁺ via the hydroxyl and carboxylate groups, as shown by shifts in UV-Vis spectra (λₘₐₓ = 450 nm) .
pH-Dependent Behavior
Scientific Research Applications
Based on the search results, here's what is known about the applications of (3,5-Dibromo-2-hydroxyphenyl)acetic acid and related compounds:
- This compound :
-
Chalcone Applications:
- Chalcones, a related scaffold, have potential therapeutic applications . They have been studied for their binding interaction with bovine serum albumin (BSA) .
- Chalcones have good gastrointestinal absorption and no toxicity profiles based on boiled egg permeation assays and Lipinski rules .
- Pharmacokinetic and pharmacodynamic analyses have been conducted to assess the drug's absorption, excretion, and toxicity .
- Chalcones have been investigated as potential anticancer drugs .
- Applications in Material Science:
Mechanism of Action
The mechanism of action of (3,5-dibromo-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (3,5-Dibromo-2-hydroxyphenyl)acetic acid with structurally related compounds, focusing on molecular properties, synthesis, and applications.
Table 1: Structural and Physical Properties of this compound and Analogs
Key Comparisons
3,5-Dibromo-2-hydroxyacetophenone replaces the acetic acid moiety with a ketone (-COCH₃), reducing acidity but increasing electrophilicity for nucleophilic substitution reactions .
Bromine’s larger atomic size also increases steric hindrance and lipophilicity, impacting membrane permeability in pharmacological contexts.
Biological and Industrial Applications: Caffeic acid (3,4-dihydroxycinnamic acid) is widely used in food, cosmetics, and antioxidant research due to its dihydroxy and propenoic acid groups . In contrast, brominated derivatives like the target compound are more specialized, serving as intermediates in drug synthesis (e.g., kinase inhibitors or antimicrobial agents) . 3,5-Dibromo-2-hydroxyacetophenone is a precursor in synthesizing thiocyanate derivatives and heterocyclic compounds, highlighting its utility in organic synthesis .
Synthetic Pathways: Brominated phenolic compounds are typically synthesized via electrophilic bromination. For example, 3,5-Dibromo-2-hydroxyacetophenone is prepared by brominating 3-bromo-4-hydroxy-5-nitroacetophenone in acetic acid-sulfuric acid . Similar methods may apply to the target compound, though specific protocols require further validation.
Research Findings
- Bioactivity : Derivatives of this compound, such as hydrazide analogs, exhibit antimicrobial and antitumor activities in preliminary studies . The hydroxyl and bromine groups are critical for binding to biological targets like enzymes or DNA.
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